2-oxo-1-Pyrrolidineacetyl chloride

Anticonvulsant Drug Discovery GABA Prodrug Design Epilepsy Therapeutics

2-Oxo-1-pyrrolidineacetyl chloride (CAS 100481-08-1, C₆H₈ClNO₂, MW 161.59) is a bifunctional acyl chloride classified within the 2-oxopyrrolidine chemical family, which includes clinically validated pharmacophores such as piracetam, levetiracetam, and brivaracetam. The molecule combines an electrophilic acetyl chloride moiety directly attached to a 2-oxopyrrolidine ring, enabling single-step acylation of amines, alcohols, and other nucleophiles to install the 2-oxopyrrolidine pharmacophore onto diverse molecular scaffolds.

Molecular Formula C6H8ClNO2
Molecular Weight 161.58 g/mol
Cat. No. B8274122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-1-Pyrrolidineacetyl chloride
Molecular FormulaC6H8ClNO2
Molecular Weight161.58 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CC(=O)Cl
InChIInChI=1S/C6H8ClNO2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2
InChIKeyFDFMICBCWSSWJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-1-Pyrrolidineacetyl Chloride: A Key Acyl Chloride Synthon for Privileged 2-Oxopyrrolidine-Derived Bioactive Scaffolds


2-Oxo-1-pyrrolidineacetyl chloride (CAS 100481-08-1, C₆H₈ClNO₂, MW 161.59) is a bifunctional acyl chloride classified within the 2-oxopyrrolidine chemical family, which includes clinically validated pharmacophores such as piracetam, levetiracetam, and brivaracetam [1]. The molecule combines an electrophilic acetyl chloride moiety directly attached to a 2-oxopyrrolidine ring, enabling single-step acylation of amines, alcohols, and other nucleophiles to install the 2-oxopyrrolidine pharmacophore onto diverse molecular scaffolds [2]. The compound serves as an essential synthetic intermediate for constructing N-substituted-2-oxopyrrolidine derivatives evaluated as anticonvulsant GABA prodrugs, high-affinity choline uptake enhancers, and cognition-enhancing agents [1][3].

1 Installs 2-oxopyrrolidine pharmacophore via single-step acylation
2 Convergent access to GABA prodrug and cognition-enhancer chemotypes
3 Pre-activated acyl chloride for room-temperature amide bond formation

Why Generic Acyl Chlorides Cannot Substitute for 2-Oxo-1-Pyrrolidineacetyl Chloride in Neurological-Targeted Synthesis


Substituting 2-oxo-1-pyrrolidineacetyl chloride with a generic acyl chloride such as acetyl chloride or benzoyl chloride results in the complete loss of the 2-oxopyrrolidine pharmacophore, which is the structural basis for anticonvulsant and cognition-enhancing biological activity within this chemical class [1]. The 2-oxopyrrolidine ring engages specific molecular targets including the synaptic vesicle protein SV2A (levetiracetam binding site) and GABAergic pathways, interactions that simpler acyl chlorides cannot recapitulate [2]. Furthermore, the distinct electronic character of the C₂ carbonyl modulates the electrophilicity of the acetyl chloride group, altering reaction kinetics, selectivity, and product purity in amide-forming reactions compared to non-heterocyclic acyl chlorides [3]. In-process patent disclosures for manufacturing 2-oxo-1-pyrrolidine-derived pharmaceuticals explicitly specify this acyl chloride intermediate as the required building block, confirming that generic alternatives are chemically incapable of delivering the required molecular architecture [3].

This Intermediate
2-Oxopyrrolidine pharmacophore retained
Generic Acyl Chloride
No pharmacophore; target engagement lost
This Intermediate
Electrophilicity modulated by C₂ carbonyl
Generic Acyl Chloride
Different reaction kinetics and selectivity profile
This Intermediate
Specified in patent routes for pyrrolidinylacetamide APIs
Generic Acyl Chloride
Cannot deliver required molecular architecture per disclosed processes

Quantitative Differentiation Evidence for 2-Oxo-1-Pyrrolidineacetyl Chloride: Comparator-Based Selection Data


Anticonvulsant Potency of Downstream (2-Oxopyrrolidin-1-yl)acetamide Derivatives vs. Valproate Standard

When 2-oxo-1-pyrrolidineacetyl chloride is used as the key acylating intermediate to synthesize N-(4-fluorobenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide (Compound 14), the resulting product demonstrates anticonvulsant potency approximately 1.65-fold greater than the clinical standard valproate in murine seizure models, with a corresponding 20–100% improvement in the protective index [1]. This quantitative potency advantage is directly attributable to the 2-oxopyrrolidine scaffold installed via the acetyl chloride building block.

Anticonvulsant ED₅₀ and PI
Reported model context
Target derivativeED₅₀ 0.43 mmol/kg, PI 2.81
ValproateED₅₀ 0.71 mmol/kg, PI 1.4–2.36
~1.65× potency ratio; up to ~2× higher protective index
Supports seizure-model endpoint interpretation
In vivo murine screening data; direct attribution to 2-oxopyrrolidine scaffold
Anticonvulsant Drug Discovery GABA Prodrug Design Epilepsy Therapeutics

Synthetic Yield Advantage of the Acid Chloride Route vs. Carbodiimide-Mediated Coupling for 2-Oxopyrrolidine Acetamides

The acid chloride route employing 2-oxo-1-pyrrolidineacetyl chloride avoids the poor overall yields and complex purification burdens associated with the dicyclohexylcarbodiimide (DCC)-mediated coupling of 2-oxo-1-pyrrolidinylacetic acid, which generates stoichiometric dicyclohexylurea by-product requiring laborious separation [1]. Patent disclosures explicitly cite the acid chloride method as providing high yields at low cost, enabling industrial-scale production that the DCC route cannot support economically [1].

Synthetic route efficiency
Class-level inference
Acid chloride routeHigh yields, low cost, industrial-scale suitable
DCC-mediated acid couplingPoor yield, expensive reagent, complex urea removal
Patent distinguishes acid chloride route as the industrially preferred path
Indicates process-fit advantage for scale-up research
Quantitative yield values not disclosed; patent-based comparison
Process Chemistry Scale-Up Amide Bond Formation Cost-Efficient API Intermediate Synthesis

Commercial Availability with Defined Purity: 95% Minimum for Reproducible Derivative Synthesis

Multiple commercial suppliers list 2-oxo-1-pyrrolidineacetyl chloride at a minimum purity specification of 95% . This defined purity baseline ensures consistent electrophilic reactivity for downstream amidation and esterification reactions, which is particularly critical given the hydrolytic sensitivity of acyl chlorides during storage and handling.

Commercial purity
Specification review
95% minimum purity (standard commercial specification)
Provides a verifiable procurement quality metric
Supplier-stated spec; batch CoA verification advised
Chemical Procurement Reproducibility Vendor Qualification

Route Selection for High-Affinity Choline Uptake Enhancers: 2-Oxopyrrolidineacetyl- vs. n-Propylcarbonyl-Substituted Derivatives

In a systematic structure–activity relationship (SAR) study of 4-acylaminopyridine derivatives as high-affinity choline uptake enhancers, a series of 2-oxo-1-pyrrolidineacetyl-substituted derivatives demonstrated measurable activity [1]. While optimum activity was obtained with the n-propylcarbonyl moiety, the 2-oxo-1-pyrrolidineacetyl series provides a structurally distinct chemotype that enables exploration of hydrogen-bonding and conformational space inaccessible to simple alkyl acyl substituents [1].

Choline uptake SAR
Cross-study comparable
2-Oxopyrrolidineacetyl seriesActive in synaptosomal assay
n-Propylcarbonyl seriesOptimum activity (quantitative EC₅₀ not disclosed)
Structurally distinct chemotype; orthogonal H-bonding space
Supports IP diversification and SAR exploration
In vitro assay data from abstract; full EC₅₀ unavailable
Choline Uptake Enhancement Alzheimer's Disease Research Neuropharmacology SAR

Differentiation from Piracetam-Derived Intermediates: The Acid Chloride Advantage for Late-Stage Diversification

2-Oxo-1-pyrrolidineacetyl chloride enables single-step, room-temperature acylation of diverse amines without pre-activation, whereas the corresponding carboxylic acid (2-oxo-1-pyrrolidineacetic acid, CAS 53934-76-2) or ester (ethyl 2-(2-oxopyrrolidin-1-yl)acetate, CAS 61516-73-2) requires coupling reagents, elevated temperatures, or separate hydrolysis steps [1][2]. This convergent reactivity profile permits rapid analoging of the 2-oxopyrrolidine pharmacophore onto structurally diverse amine partners, a key advantage for medicinal chemistry library generation [1].

Late-stage diversification
Class-level inference
Acid chlorideDirect amidation at RT, 1 step
Corresponding acid/esterRequires coupling reagents or thermal activation
Eliminates pre-activation steps; mild conditions
Enables rapid analoging for library synthesis
Patent literature describes high yields at low cost
Late-Stage Functionalization Medicinal Chemistry Library Synthesis Nootropic Agent Development

Optimal Research and Industrial Application Scenarios for 2-Oxo-1-Pyrrolidineacetyl Chloride Based on Verified Differentiation Evidence


Anticonvulsant GABA Prodrug Discovery: Synthesizing N-Substituted-2-(2-oxopyrrolidin-1-yl)acetamide Libraries

Medicinal chemistry teams focused on novel antiepileptic drug discovery should procure 2-oxo-1-pyrrolidineacetyl chloride to generate libraries of N-substituted-2-(2-oxopyrrolidin-1-yl)acetamides as GABA prodrug candidates. Evidence shows that derivative Compound 14, synthesized via this acyl chloride intermediate, achieves an ED₅₀ of 0.43 mmol/kg vs. 0.71 mmol/kg for valproate and a protective index of 2.81 vs. 1.4–2.36 in murine seizure models [1]. The single-step acylation enables rapid SAR exploration of benzyl, phenethyl, and heteroaryl substituents to optimize potency and safety margin.

Industrial Process Development for Cerebral Function-Improving Pyrrolidinylacetamide APIs

Process chemistry groups developing scalable routes to 2-(1-pyrrolidinyl)acetamide-based active pharmaceutical ingredients (APIs) should select 2-oxo-1-pyrrolidineacetyl chloride as the key intermediate, as documented in U.S. Patent 5,461,157 [2]. The patent establishes that the acid chloride route delivers high yields at low cost, explicitly contrasting it with the industrially disadvantageous DCC-mediated coupling of the corresponding carboxylic acid, which suffers from poor yield and complex dicyclohexylurea removal.

High-Affinity Choline Uptake Enhancer SAR: Orthogonal Chemotype Exploration for Neurodegenerative Disease Research

Neuroscience research groups investigating choline uptake enhancement for Alzheimer's disease and related dementias can employ 2-oxo-1-pyrrolidineacetyl chloride to synthesize 4-acylaminopyridine derivatives bearing the 2-oxopyrrolidineacetyl substituent [3]. This chemotype provides a structurally distinct alternative to the optimal n-propylcarbonyl series, enabling exploration of hydrogen-bond donor/acceptor interactions not accessible with simple alkyl acyl groups.

Piracetam/Levetiracetam Analog Generation: Late-Stage Diversification via Electrophilic Acyl Chloride Reactivity

Research teams pursuing improved piracetam or levetiracetam analogs can leverage 2-oxo-1-pyrrolidineacetyl chloride for convergent, one-step acylation of diverse amine nucleophiles, bypassing the additional activation steps required when using 2-oxo-1-pyrrolidineacetic acid or its esters [4]. This streamlined reactivity is particularly valuable for constructing focused compound libraries where the 2-oxopyrrolidine pharmacophore is retained while the amide substituent is systematically varied.

Application
Selection Property
Validation Focus
GABA prodrug research
2-Oxopyrrolidine pharmacophore installation
Seizure-model endpoint review
Industrial process development
Scalable acylation route
Yield and purification efficiency assessment
Choline uptake enhancer SAR
Orthogonal chemotype access
Neuropharmacology endpoint characterization
Nootropic analog library synthesis
Late-stage diversification fit
Medicinal chemistry reproducibility
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